Spectroscopic data (NMR, IR, MS) of 4-Hydroxy-2-methoxybenzo[d]oxazole
Spectroscopic data (NMR, IR, MS) of 4-Hydroxy-2-methoxybenzo[d]oxazole
An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxy-2-methoxybenzo[d]oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Structural Elucidation of a Privileged Scaffold
Benzoxazoles represent a core structural motif in medicinal chemistry and materials science, valued for their wide spectrum of pharmacological activities.[1][2] The specific analogue, 4-Hydroxy-2-methoxybenzo[d]oxazole, incorporates key functional groups—a phenol and a methoxy ether—that can significantly influence its biological interactions and photophysical properties. Accurate and unambiguous structural confirmation is therefore the bedrock upon which all further investigation is built.
This technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required to characterize 4-Hydroxy-2-methoxybenzo[d]oxazole. We will move beyond simple data reporting to explain the causal relationships behind the observed spectral features, grounding our interpretations in established principles and data from analogous structures.
Context: A Plausible Synthetic Pathway
To appreciate the context of characterization, we consider a viable synthetic route. The most direct pathway involves the condensation of a 2-aminophenol derivative with a suitable carbonyl source. Specifically, the synthesis would likely proceed via the reaction of 2-amino-3-hydroxyphenol with a methyl carbamate equivalent, followed by oxidative cyclization, or a related one-pot procedure.[3][4] Understanding the starting materials provides a logical framework for anticipating the final structure and its corresponding spectroscopic fingerprint.
The Spectroscopic Characterization Workflow
The structural elucidation of a newly synthesized molecule like 4-Hydroxy-2-methoxybenzo[d]oxazole follows a systematic workflow. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating confirmation of the molecule's identity and purity.[2]
Caption: General workflow for the spectroscopic characterization of novel compounds.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment and connectivity of hydrogen atoms in a molecule.[5] For 4-Hydroxy-2-methoxybenzo[d]oxazole, the aromatic protons are key diagnostic markers, with their chemical shifts and coupling patterns revealing the substitution pattern on the benzoxazole core.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | ~6.85 | d (doublet) | ~8.0 | 1H |
| H-6 | ~7.10 | t (triplet) | ~8.0 | 1H |
| H-7 | ~6.95 | d (doublet) | ~8.0 | 1H |
| -OCH₃ | ~4.15 | s (singlet) | - | 3H |
| -OH | ~9.80 | s (broad singlet) | - | 1H |
Expert Analysis & Rationale:
-
Aromatic Protons (H-5, H-6, H-7): The three protons on the benzene ring form a distinct spin system. The proton at H-6, being coupled to both H-5 and H-7, is expected to appear as a triplet.[6] H-5 and H-7 will appear as doublets. The electron-donating hydroxyl group at position 4 will shield these protons, shifting them upfield relative to unsubstituted benzoxazole.[7] The values are estimated based on similar substituted benzoxazole and phenol systems.[8]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are chemically equivalent and have no adjacent protons, thus they appear as a sharp singlet.[9] Its position around 4.15 ppm is characteristic for a methoxy group attached to an sp² carbon within a heterocyclic system.
-
Hydroxyl Proton (-OH): The phenolic proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature. It typically appears as a broad singlet due to chemical exchange.[10] To definitively confirm this peak, a D₂O shake experiment can be performed; the addition of a drop of D₂O will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.[10]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of purified 4-Hydroxy-2-methoxybenzo[d]oxazole.
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds and observing labile protons like -OH.
-
Transfer: Using a clean pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
-
Data Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and integrate the signals.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 NMR provides information on the carbon framework of the molecule.[5] The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~164.5 |
| C-3a | ~142.0 |
| C-4 | ~148.0 |
| C-5 | ~110.0 |
| C-6 | ~124.0 |
| C-7 | ~112.0 |
| C-7a | ~141.5 |
| -OCH₃ | ~56.5 |
Expert Analysis & Rationale:
-
C-2 Carbon: This carbon is part of the oxazole ring, bonded to both nitrogen and oxygen, and also to the methoxy group. This highly deshielded environment places its resonance far downfield, typically >160 ppm in benzoxazole systems.[7]
-
Phenolic Carbons (C-3a, C-4, C-7a): The carbon directly attached to the hydroxyl group (C-4) is significantly deshielded and appears around 148.0 ppm. The bridgehead carbons, C-3a and C-7a, are also downfield due to their attachment to heteroatoms and their role in the fused ring system.[8]
-
Aromatic CH Carbons (C-5, C-6, C-7): These protonated carbons appear in the typical aromatic region. Their specific shifts are modulated by the hydroxyl group at C-4.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is an sp³ carbon and appears in the upfield region, typically around 56-57 ppm.[8]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample and Solvent: Use the same sample prepared for ¹H NMR analysis.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.
-
Advanced Experiments (Optional): To aid in assignment, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment can be run. This will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons will be absent, helping to distinguish C-5, C-6, C-7 from the quaternary carbons.[5]
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.[11]
Predicted Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Phenolic -OH |
| ~3100-3000 | C-H stretch (sp²) | Aromatic C-H |
| ~1620 | C=N stretch | Oxazole ring |
| ~1580, 1470 | C=C stretch | Aromatic ring |
| ~1250 | C-O stretch (asymmetric) | Aryl-O-CH₃ |
| ~1100 | C-O stretch | Phenolic C-O |
Expert Analysis & Rationale:
-
O-H Stretch: The most prominent and diagnostic peak will be a broad absorption in the 3400-3200 cm⁻¹ region, characteristic of a hydrogen-bonded phenolic -OH group.[12][13] Its broadness is a direct result of intermolecular hydrogen bonding in the solid or neat sample.
-
C=N and C=C Stretches: The stretching vibration of the C=N bond within the oxazole ring is expected around 1620 cm⁻¹.[7] This may overlap with the aromatic C=C stretching bands that appear in the 1600-1450 cm⁻¹ region.[14]
-
C-O Stretches: Two distinct C-O stretching bands will be visible. The asymmetric stretch of the aryl-O-CH₃ ether will appear at a higher wavenumber (~1250 cm⁻¹) compared to the C-O stretch of the phenolic group (~1100 cm⁻¹).[12]
-
Fingerprint Region (<1500 cm⁻¹): This region contains a complex pattern of peaks unique to the molecule, arising from various bending and stretching vibrations, serving as a molecular "fingerprint".[14]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal (e.g., diamond or germanium) of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact by applying pressure with the built-in clamp.
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Acquire the spectrum of the sample, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[11][12]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[15] It provides the exact molecular weight and offers structural clues based on the fragmentation pattern of the molecule. For 4-Hydroxy-2-methoxybenzo[d]oxazole (C₈H₇NO₃), the exact molecular weight is approximately 165.04 g/mol .
Expected Mass Spectrometry Data (Electron Impact, EI)
-
Molecular Ion (M⁺˙): m/z = 165
-
Key Fragments: m/z = 150, 122, 94
Proposed Fragmentation Pathway:
The fragmentation of benzoxazoles under EI conditions is initiated by the ionization of the molecule to form a radical cation (M⁺˙). Subsequent fragmentation often involves the loss of small, stable neutral molecules or radicals.[15][16]
Caption: Proposed EI mass spectrometry fragmentation pathway.
Expert Analysis & Rationale:
-
Loss of a Methyl Radical: The most facile initial fragmentation is often the loss of a methyl radical (•CH₃) from the methoxy group via alpha-cleavage, resulting in a stable cation at m/z 150.[16]
-
Loss of Carbon Monoxide: The resulting ion at m/z 150 can then lose a molecule of carbon monoxide (CO), a common fragmentation pathway for phenolic and heterocyclic systems, leading to a fragment at m/z 122.[15]
-
Ring Cleavage: Further fragmentation can involve the cleavage of the heterocyclic ring, for example, by losing a molecule of hydrogen cyanide (HCN), which would lead to a fragment at m/z 95.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The solution is then introduced into the mass spectrometer, often via direct infusion or coupled with a gas or liquid chromatograph.
-
Ionization: Use Electron Impact (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the protonated molecular ion ([M+H]⁺ at m/z 166).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a robust and self-consistent structural proof for 4-Hydroxy-2-methoxybenzo[d]oxazole. The ¹H and ¹³C NMR spectra define the precise arrangement of the carbon and hydrogen framework, the IR spectrum confirms the presence of key hydroxyl, ether, and heterocyclic functional groups, and mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This comprehensive spectroscopic dossier is essential for ensuring the identity, purity, and quality of the compound, enabling its confident use in further research and development.
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